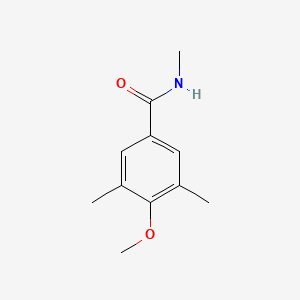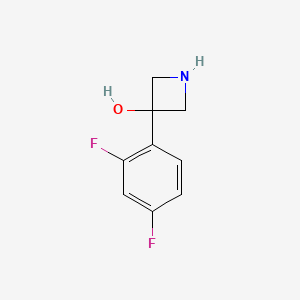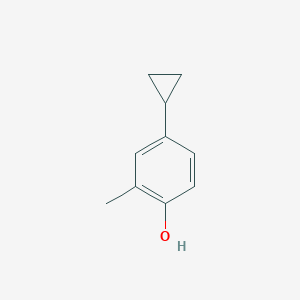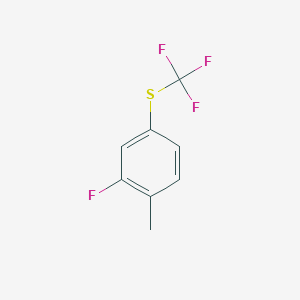
3-氯吡啶-2-硼酸,95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloropyridine-2-boronic acid, also known as (2-Chloro-3-pyridyl)boronic acid or (2-Chloropyridin-3-yl)boronic acid, is a chemical compound with the empirical formula C5H5BClNO2 . It has a molecular weight of 157.36 . This compound is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of 3-Chloropyridine-2-boronic acid involves several steps. One common method is the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . Another approach involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of 3-Chloropyridine-2-boronic acid consists of a pyridine ring with a chlorine atom at the 3rd position and a boronic acid group at the 2nd position . The SMILES string for this compound is OB(O)c1cccnc1Cl .Chemical Reactions Analysis
3-Chloropyridine-2-boronic acid is used as a reactant in various chemical reactions. For instance, it is used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .Physical And Chemical Properties Analysis
3-Chloropyridine-2-boronic acid is a powder with a melting point between 121-134 °C . It should be stored at a temperature between 2-8°C .科学研究应用
Sensing Applications
(3-chloropyridin-2-yl)boronic acid: is utilized in various sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for homogeneous assays and heterogeneous detection, including at the interface of the sensing material or within the bulk sample .
Biological Labelling and Protein Manipulation
The compound’s key interaction with diols also allows for its use in biological labelling and protein manipulation. It can modify proteins, which is essential for understanding protein function and interactions within biological systems .
Separation Technologies
Boronic acids, including (3-chloropyridin-2-yl)boronic acid , are employed in separation technologies. They can be used for the electrophoresis of glycated molecules, which is significant for the analysis of glycosylated proteins and other biomolecules .
Development of Therapeutics
The ability of boronic acids to interact with various biological molecules makes them suitable for the development of therapeutics. They can be used to interfere in signaling pathways, inhibit enzymes, and create cell delivery systems .
Suzuki–Miyaura Coupling
This compound is also a reagent in the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its properties are tailored for application under specific coupling conditions, making it a valuable tool in synthetic organic chemistry .
Analytical Methods and Controlled Release Systems
(3-chloropyridin-2-yl)boronic acid: is used as a building material for microparticles in analytical methods. Additionally, it’s incorporated into polymers for the controlled release of insulin, showcasing its potential in drug delivery systems .
作用机制
Target of Action
The primary target of (3-chloropyridin-2-yl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers an organoboron species to the palladium catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The main biochemical pathway affected by (3-chloropyridin-2-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared .
Result of Action
The result of the action of (3-chloropyridin-2-yl)boronic acid is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules, including pharmaceuticals .
Action Environment
The action of (3-chloropyridin-2-yl)boronic acid is influenced by several environmental factors. The success of the Suzuki-Miyaura cross-coupling reaction, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
安全和危害
未来方向
Borinic acids, including 3-Chloropyridine-2-boronic acid, are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Future research may focus on developing new synthetic methods, expanding their scope and applications, and exploring their mechanistic aspects .
属性
IUPAC Name |
(3-chloropyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3,9-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKWMNFYLXBEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=N1)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335067.png)

![[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335086.png)

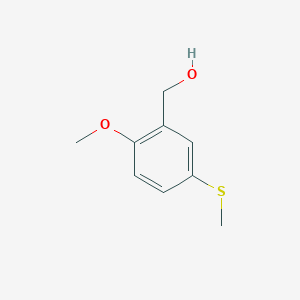
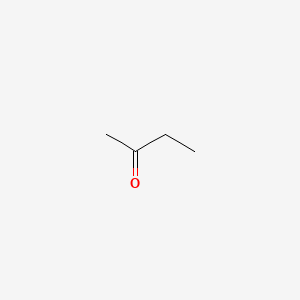
![4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B6335115.png)
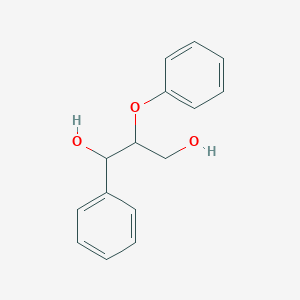

![1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6335132.png)
